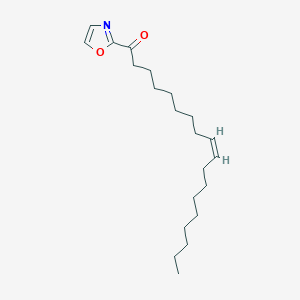

(Z)-1-(oxazol-2-yl)octadec-9-en-1-one

Description

Properties

Molecular Formula |

C21H35NO2 |

|---|---|

Molecular Weight |

333.5 g/mol |

IUPAC Name |

(Z)-1-(1,3-oxazol-2-yl)octadec-9-en-1-one |

InChI |

InChI=1S/C21H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-22-18-19-24-21/h9-10,18-19H,2-8,11-17H2,1H3/b10-9- |

InChI Key |

WWYUNXGFLPTVRR-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)C1=NC=CO1 |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)C1=NC=CO1 |

Origin of Product |

United States |

Synthesis and Chemical Properties

Potential Synthetic Pathways from Oleic Acid

A likely approach to synthesize (Z)-1-(oxazol-2-yl)octadec-9-en-1-one would involve the use of oleic acid as a starting material. One common strategy for the formation of 2-acyl oxazoles involves the reaction of an acid chloride with an appropriate oxazole (B20620) precursor.

A potential, though not definitively documented, synthetic route could be:

Conversion of Oleic Acid to Oleoyl (B10858665) Chloride: Oleic acid can be converted to its corresponding acid chloride, oleoyl chloride, using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.org This reaction replaces the hydroxyl group of the carboxylic acid with a chlorine atom, creating a more reactive acylating agent. orgsyn.org

Acylation of an Oxazole Precursor: The resulting oleoyl chloride could then be reacted with a suitable oxazole-containing nucleophile. A common method for the synthesis of 2,4-disubstituted oxazoles starts from α-amino acids. nih.gov While a direct acylation of the parent oxazole molecule at the 2-position can be challenging due to the ring's electronic properties, specific synthetic strategies can achieve this transformation. pharmaguideline.com

An alternative approach could involve the Robinson-Gabriel synthesis, which utilizes the cyclization of an α-acylamino ketone. slideshare.netslideshare.net

Spectroscopic and Physicochemical Data

Specific experimental spectroscopic data for this compound are not widely published. However, based on its structure, the following spectroscopic characteristics can be predicted:

1H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons of the oleoyl chain, including the vinyl protons of the cis-double bond around 5.3 ppm. The protons on the oxazole ring would appear in the aromatic region, typically between 7 and 8.5 ppm.

13C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ketone, the carbons of the oxazole ring, the sp² carbons of the double bond in the aliphatic chain, and the numerous sp³ carbons of the fatty acid tail.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₂₁H₃₅NO₂). Fragmentation patterns would likely involve cleavage at the ketone and along the aliphatic chain.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the ketone carbonyl group (C=O) around 1680-1700 cm⁻¹, as well as bands corresponding to the C=C double bond of the oleoyl chain and the C=N and C-O-C vibrations of the oxazole ring.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₂₁H₃₅NO₂ |

| Molecular Weight | 349.51 g/mol |

| Appearance | Likely a waxy solid or oil at room temperature |

| Solubility | Expected to be soluble in nonpolar organic solvents |

Conclusion

(Z)-1-(oxazol-2-yl)octadec-9-en-1-one stands as an intriguing example of a lipid-like oxazole (B20620) derivative. While specific research on this compound is not extensive, its structure suggests plausible synthetic routes and predictable chemical properties. Situated at the crossroads of heterocyclic and lipid chemistry, this molecule holds potential for exploration in fields such as lipidomics and chemical biology. Further investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its significance and potential applications in chemical research.

Synthetic Strategies for a Unique Oxazole Compound

The synthesis of the chemical compound this compound, and other related molecular structures, is a complex process that relies on a variety of advanced organic chemistry techniques. This article explores the key synthetic methodologies used to create this and similar oxazole-containing molecules, with a focus on the formation of the essential oxazole ring, the integration of the long aliphatic chain, and the specific arrangement of atoms in the olefin portion of the molecule.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Systematic Modification of the Oxazole (B20620) Core and its Impact on Biological Activity

The oxazole ring is a key pharmacophore in many biologically active compounds. d-nb.infonih.gov Its aromaticity, potential for hydrogen bonding via the nitrogen atom, and defined geometry make it a critical anchor for target binding. Altering this core can significantly modulate the compound's efficacy and selectivity.

The substitution pattern on an oxazole ring plays a pivotal role in determining the biological activities of its derivatives. d-nb.info In the parent compound, the C2 position is substituted with the octadec-9-en-1-one chain, while the C4 and C5 positions are unsubstituted (possess hydrogen atoms). The introduction of various substituents at the C4 and C5 positions can drastically alter the molecule's electronic distribution, steric profile, and lipophilicity, thereby affecting its binding affinity and functional activity.

For instance, adding small, electron-donating groups like methyl or ethyl at C4 or C5 could enhance hydrophobic interactions within a target's binding pocket. Conversely, introducing electron-withdrawing groups such as halogens or nitro groups could modify the reactivity and electronic interactions of the oxazole ring. Studies on other oxazole-containing compounds have shown that such modifications can lead to significant changes in potency. mdpi.com

Table 1: Hypothetical Impact of Oxazole Ring Substitution on Biological Activity This table illustrates the theoretical effects of substitutions based on general principles of medicinal chemistry, as direct experimental data for this specific compound is not publicly available.

| Position | Substituent | Expected Impact on Lipophilicity | Potential Effect on Activity | Rationale |

| C4 | -CH₃ (Methyl) | Increase | May increase or decrease | Enhances local hydrophobicity; may improve binding in a nonpolar pocket or cause steric hindrance. |

| C5 | -Cl (Chloro) | Increase | Likely to increase | Halogen bond formation can enhance binding affinity; increases lipophilicity. |

| C4 | -OH (Hydroxyl) | Decrease | May increase | Introduces hydrogen bond donor/acceptor capability, potentially forming a key interaction with the target. |

| C5 | -CF₃ (Trifluoromethyl) | Significant Increase | May increase | Strong electron-withdrawing group alters ring electronics; can enhance metabolic stability and binding. |

| C4, C5 | -Ph (Phenyl) | Significant Increase | May increase or decrease | Introduces significant bulk and potential for pi-stacking interactions, but could prevent optimal binding. |

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a common strategy in drug design. researchgate.net The oxazole ring in (Z)-1-(oxazol-2-yl)octadec-9-en-1-one can be replaced by other five-membered heterocycles to improve pharmacokinetic properties, such as metabolic stability, while maintaining or enhancing biological effect. nih.gov

Potential bioisosteres for the oxazole ring include thiazole (B1198619), 1,2,4-oxadiazole (B8745197), 1,3,4-oxadiazole (B1194373), and 1,2,3-triazole. researchgate.netrsc.orgunimore.it Replacing the oxygen atom of the oxazole with a sulfur atom to form a thiazole would alter the ring's geometry and electronic character, which could influence target interaction. Similarly, substituting with oxadiazole isomers can change the position of hydrogen bond acceptors and the dipole moment of the ring, potentially leading to improved binding or selectivity. rsc.org For example, the replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole has been shown to increase polarity and reduce metabolic degradation in certain contexts. rsc.org

Exploration of the Octadec-9-en-1-one Chain for Mechanistic Insights

The long lipophilic chain is critical for the molecule's interaction with lipid membranes and hydrophobic binding pockets of target proteins. Its length, degree of saturation, and stereochemistry are key determinants of molecular recognition.

The cis configuration of the oleic acid-like tail in this compound results in a bent conformation, which may be essential for achieving the correct orientation within a receptor or enzyme active site. The corresponding (E)-isomer, being more linear, might not bind as effectively or could interact with the target in a different, non-productive manner. nih.gov This principle is fundamental in lipid biochemistry, where the cis geometry of natural unsaturated fatty acids is crucial for the fluidity of cell membranes. crunchchemistry.co.uk

The 18-carbon (octadecenyl) chain length and the presence of a single double bond are significant for biological activity. Variations in these features can modulate the compound's affinity and efficacy. Studies on other lipid-like molecules show that both chain length and saturation are critical determinants of their physical properties and biological function. nih.govnih.gov

Chain Length: The length of the alkyl chain influences how deeply the molecule can penetrate into a hydrophobic pocket or lipid bilayer. A shorter chain (e.g., 14 or 16 carbons) might not reach key interaction points, while a longer chain (e.g., 20 or 22 carbons) could be too bulky or introduce unfavorable interactions. There is often an optimal chain length for maximal binding affinity. nih.govfigshare.comresearchgate.net

Saturation: The presence of the double bond makes the chain more rigid around the C9-C10 bond compared to a fully saturated stearoyl chain. A saturated chain is highly flexible and can adopt many conformations, whereas the (Z)-alkene restricts this flexibility. Introducing more double bonds (polyunsaturation) would further alter the shape and rigidity of the tail, likely impacting its interaction with a biological target. mdpi.com

Table 2: Predicted Effects of Chain Modification on Target Interaction This table presents hypothetical outcomes based on known SAR principles for lipid-like molecules.

| Chain Modification | Resulting Chain | Expected Effect on Hydrophobicity | Potential Impact on Target Binding |

| Chain Shortening | (Z)-Hexadec-9-en-1-one | Decrease | Reduced affinity if the full length is required for optimal van der Waals contacts. |

| Chain Lengthening | (Z)-Eicos-11-en-1-one | Increase | May increase affinity up to a point, after which steric hindrance could reduce binding. |

| Saturation | Octadecan-1-one | Slight Increase | Increased conformational flexibility may lead to a loss of specific binding orientation and reduced potency. |

| Increased Unsaturation | (9Z,12Z)-Octadecadien-1-one | Slight Decrease | Altered 3D shape could enhance or disrupt the precise fit within the binding site. |

The structural unit connecting the oxazole ring and the aliphatic chain is a ketone, not a conjugated enone, as the double bond is at the C9 position. The ketone at C1 and the oxazole ring form a 2-acyl-oxazole moiety. This ketone is a key functional group, acting as a hydrogen bond acceptor, which can be critical for anchoring the molecule to a specific site on a protein target.

Interplay between Oxazole and Lipid Chain for Overall Mechanistic Profile

The oxazole ring is a well-known pharmacophore found in numerous natural and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govd-nb.infoalliedacademies.orgmuseonaturalistico.it The nitrogen and oxygen heteroatoms in the ring can participate in hydrogen bonding and other polar interactions with biological targets such as enzymes and receptors. The aromatic nature of the oxazole ring also allows for potential π-π stacking interactions with aromatic residues in protein binding sites. The substitution pattern on the oxazole ring is known to be a key determinant of the specific biological activity. nih.govd-nb.info

The (Z)-octadec-9-en-1-one lipid tail, which is structurally similar to oleic acid, is primarily responsible for the molecule's lipophilicity. This long hydrocarbon chain influences the molecule's solubility, membrane permeability, and potential to interact with lipid-binding proteins or integrate into cellular membranes. nih.govnih.govmdpi.com The cis (Z) double bond at the 9th position introduces a kink in the chain, which can affect how the molecule packs within lipid bilayers and interacts with hydrophobic pockets of proteins. nih.gov The chain length and degree of unsaturation of fatty acids are critical factors in their biological roles, influencing everything from membrane fluidity to acting as precursors for signaling molecules. nih.govmdpi.com

The combination of the polar oxazole head and the nonpolar lipid tail in this compound suggests a molecule with amphipathic properties. This could enable it to interact with targets at the interface of aqueous and lipid environments, such as membrane-bound proteins. The lipid tail may anchor the molecule to the cell membrane, while the oxazole head is presented to interact with extracellular or intramembrane protein domains.

Table 1: Postulated Contributions of Structural Moieties to the Mechanistic Profile of this compound

| Structural Moiety | Potential Role in Mechanism of Action | References |

| Oxazole Ring | - Target Binding: Participates in hydrogen bonding, and polar and π-π stacking interactions with protein targets. - Pharmacophore: Confers specific biological activity (e.g., anti-inflammatory, antimicrobial). | nih.govd-nb.infoalliedacademies.org |

| Lipid Chain | - Lipophilicity & Permeability: Governs solubility and ability to cross cell membranes. - Membrane Interaction: Anchors the molecule in lipid bilayers, potentially altering membrane properties. - Protein Interaction: Interacts with hydrophobic pockets of lipid-binding proteins. | nih.govnih.govmdpi.com |

| (Z) Double Bond | - Conformational Constraint: Introduces a kink in the lipid tail, influencing molecular shape and packing. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Mechanistic Trends

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov While no specific QSAR models for this compound have been published, we can hypothesize the key molecular descriptors that would be important for such a model based on its structure and the principles of QSAR.

A QSAR study on a series of analogs of this compound would involve systematically modifying the structure and measuring the corresponding changes in biological activity. The data would then be used to build a mathematical model.

Key molecular descriptors for a QSAR model of oxazole-lipid hybrids would likely include:

Hydrophobicity descriptors (e.g., logP): These would quantify the influence of the lipid chain length and saturation on membrane permeability and interaction with hydrophobic targets.

Electronic descriptors (e.g., partial charges on oxazole atoms): These would describe the potential for electrostatic interactions and hydrogen bonding of the oxazole ring.

Steric descriptors (e.g., molecular volume, surface area): These would relate the size and shape of the molecule to its fit within a binding site.

Topological descriptors: These would capture the connectivity and branching of the molecule.

For instance, a hypothetical QSAR study could investigate a series of compounds where the length of the alkyl chain and the substituents on the oxazole ring are varied. The resulting data could be presented in a table similar to the one below, which is illustrative of how such data would be organized for QSAR analysis.

Table 2: Hypothetical Data for a QSAR Study of (Z)-1-(oxazol-2-yl)alken-1-one Analogs

| Compound | Chain Length (n) | Oxazole Substituent (R) | logP (Calculated) | Biological Activity (IC₅₀, µM) | pIC₅₀ (-logIC₅₀) |

| 1 | 16 | H | 6.5 | 10.2 | 4.99 |

| 2 | 18 | H | 7.2 | 5.1 | 5.29 |

| 3 | 20 | H | 7.9 | 8.5 | 5.07 |

| 4 | 18 | 4-CH₃ | 7.5 | 3.8 | 5.42 |

| 5 | 18 | 5-Cl | 7.8 | 2.1 | 5.68 |

From such a dataset, a QSAR equation could be derived, for example: pIC₅₀ = c₀ + c₁(logP) + c₂(σ) + c₃(Es) where logP represents hydrophobicity, σ (Hammett constant) represents the electronic effect of the oxazole substituent, and Es (Taft's steric parameter) represents the steric effect. The coefficients (c₀, c₁, c₂, c₃) would be determined by regression analysis. Such a model could then be used to predict the activity of new, unsynthesized analogs and guide the design of more potent compounds.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the stereochemical and conformational analysis of (Z)-1-(oxazol-2-yl)octadec-9-en-1-one. Both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by distinct signals corresponding to the oxazole (B20620) ring protons, the long aliphatic chain of the oleoyl (B10858665) group, and the amide proton. The protons on the oxazole ring are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The vinyl protons of the cis-double bond in the oleoyl chain would produce a characteristic multiplet around 5.3-5.4 ppm. The allylic protons adjacent to this double bond would resonate at approximately 2.0 ppm, while the methylene (B1212753) protons of the long aliphatic chain would form a broad multiplet between 1.2 and 1.6 ppm. The terminal methyl group would appear as a triplet around 0.9 ppm. The amide proton's chemical shift would be sensitive to solvent and temperature, but would likely be found in the downfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, with the carbonyl carbon of the amide appearing significantly downfield, around 160-170 ppm. cdnsciencepub.com The carbons of the oxazole ring would also have characteristic shifts, with C2, C4, and C5 resonating at approximately 162, 128, and 140 ppm, respectively, though these values can be influenced by the acyl substituent. cdnsciencepub.com The olefinic carbons of the cis-double bond would be observed around 130 ppm. The various methylene carbons of the aliphatic chain would have signals in the 22-34 ppm range, and the terminal methyl carbon would be the most upfield signal, near 14 ppm.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to probe the spatial proximity of protons, providing insights into the molecule's preferred conformation. nih.gov For instance, NOE correlations between the oxazole ring protons and the protons of the oleoyl chain would help define the orientation of the oxazole ring relative to the acyl group. The restricted rotation around the C-N amide bond, a known feature of amides, could also be investigated using variable temperature NMR studies. nanalysis.comauremn.org.br

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Oxazole H4/H5 | 7.0 - 8.5 | ~128 / ~140 |

| Oxazole C2 | - | ~162 |

| Amide C=O | - | ~165 |

| Olefinic CH=CH | 5.3 - 5.4 | ~130 |

| Allylic CH₂ | ~2.0 | ~27 |

| Aliphatic (CH₂)n | 1.2 - 1.6 | 22 - 34 |

| Terminal CH₃ | ~0.9 | ~14 |

Mass Spectrometry Techniques for Investigating Metabolites and Degradation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula.

Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecule would likely undergo characteristic fragmentation. A common cleavage would be at the amide bond, leading to the formation of an oxazole-containing acylium ion and the neutral oleylamine (B85491) fragment, or vice versa. nih.govrsc.org The long aliphatic chain could also undergo fragmentation, producing a series of ions separated by 14 Da (the mass of a CH₂ group). Electrospray ionization (ESI), a softer ionization technique, would likely produce a prominent protonated molecule [M+H]⁺, which could then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information.

Metabolite and Degradation Product Identification: The investigation of metabolites and degradation products is crucial for understanding the compound's fate in biological or environmental systems. Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier technique for such studies. Potential metabolic transformations of this compound could include oxidation of the double bond to form epoxides or diols, hydroxylation of the aliphatic chain, or cleavage of the amide bond. The high sensitivity and specificity of MS allow for the detection and identification of these metabolites even at very low concentrations.

Predicted Major Mass Spectrometry Fragments

| Fragment Ion | Proposed Structure | Significance |

| [M-C₁₈H₃₅N]⁺ | Oxazol-2-yl-C=O⁺ | Cleavage of the amide bond |

| [M-C₄H₂NO]⁺ | C₁₇H₃₃-C=O⁺ | Cleavage of the amide bond |

| Series of [CnH₂n-₁]⁺ | Fragments of the alkyl chain | Characteristic of long-chain lipids |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Interaction Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment.

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit several characteristic absorption bands. A strong band around 1680-1700 cm⁻¹ would be attributed to the C=O stretching of the amide. The C=N and C=C stretching vibrations of the oxazole ring would appear in the 1500-1650 cm⁻¹ region. esisresearch.org The C-O-C stretching of the oxazole ring would be found around 1050-1150 cm⁻¹. esisresearch.org The C=C stretching of the cis-alkene in the oleoyl chain would give a weak band around 1650 cm⁻¹, and the =C-H stretching would be observed just above 3000 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations would produce strong bands in the 2850-2960 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond of the oleoyl chain, which gives a weak signal in FTIR, would produce a strong signal in the Raman spectrum around 1655 cm⁻¹. researchgate.netmdpi.com The symmetric stretching of the oxazole ring would also be Raman active. This technique is particularly useful for studying the molecule in aqueous environments, as water is a weak Raman scatterer.

Interaction Studies: Changes in the vibrational frequencies can indicate intermolecular interactions. For example, hydrogen bonding involving the amide N-H or the oxazole nitrogen could lead to shifts in their respective vibrational bands. These techniques can thus be used to study how the molecule interacts with its environment, such as a protein binding pocket. researchgate.net

Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amide C=O Stretch | 1680 - 1700 | 1680 - 1700 |

| Oxazole Ring Stretches (C=N, C=C) | 1500 - 1650 | 1500 - 1650 |

| Alkene C=C Stretch | ~1650 (weak) | ~1655 (strong) |

| Alkene =C-H Stretch | >3000 | >3000 |

| Aliphatic C-H Stretches | 2850 - 2960 | 2850 - 2960 |

| Oxazole C-O-C Stretch | 1050 - 1150 | 1050 - 1150 |

X-ray Crystallography and Cryo-EM for Protein-Ligand Complex Structure Determination

To understand the biological function of this compound, it is essential to determine its structure when bound to a protein target. X-ray crystallography and cryogenic electron microscopy (cryo-EM) are the primary methods for obtaining high-resolution three-dimensional structures of protein-ligand complexes.

X-ray Crystallography: This technique requires the formation of a well-ordered crystal of the protein-ligand complex. If successful, X-ray diffraction from the crystal can be used to generate an electron density map, into which the atomic model of the protein and the bound ligand can be built and refined. This would reveal the precise binding mode of this compound, including the specific amino acid residues involved in the interaction and the conformation of the ligand within the binding pocket. Studies on fatty acid binding proteins complexed with oleate (B1233923) have provided detailed insights into how the long alkyl chain and the polar head group are accommodated. elsevierpure.comresearchgate.netnih.govnih.gov Similar interactions would be expected for the oleoyl chain of the target compound.

Advanced Chromatographic Separations for Purity Assessment in Research Contexts

The purity of a chemical compound is paramount for reliable biological and chemical studies. Advanced chromatographic techniques are employed to separate the target compound from any impurities, starting materials, or byproducts.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the method of choice for assessing the purity of this compound. A C18 column would be suitable for separating this relatively nonpolar molecule. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. Detection could be achieved using a UV detector, as the oxazole ring is a chromophore, or a more universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD). researchgate.netsci-hub.se Gradient elution may be necessary to resolve impurities with similar polarities. cerealsgrains.org

Gas Chromatography (GC): Due to the high boiling point of this molecule, GC analysis would likely require derivatization to increase its volatility, for instance, by cleaving the amide and analyzing the resulting fatty acid methyl ester. researchgate.net However, modern GC methods with high-temperature stable columns may allow for the direct analysis of the intact molecule. chromatographyonline.com GC coupled with a flame ionization detector (FID) would provide quantitative information on purity.

Purity Assessment Parameters

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Expected Outcome |

| HPLC | C18 | Acetonitrile/Water or Methanol/Water | UV, CAD, ELSD | A single major peak for the pure compound, with separation from any impurities. |

| GC | High-temperature stable capillary column | Helium or Hydrogen | FID | A single major peak with a specific retention time. |

Application of Spectroscopic Methods for Investigating Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanism of the reaction used to synthesize this compound, likely the acylation of 2-aminooxazole with oleoyl chloride or a related activated oleic acid derivative, is crucial for optimizing the reaction conditions and maximizing the yield.

Monitoring Reaction Progress: Spectroscopic techniques can be used to monitor the progress of the reaction in real-time. For example, the disappearance of the starting materials and the appearance of the product can be followed by taking aliquots from the reaction mixture at different time points and analyzing them by HPLC or NMR. The rate of the reaction can be determined by plotting the concentration of the product or a reactant as a function of time.

Mechanistic Studies: The mechanism of the reaction can be investigated using a variety of techniques. For instance, the effect of substituent changes on the reaction rate can provide insights into the electronic nature of the transition state (a Hammett analysis). Isotope labeling studies, where one of the atoms in a reactant is replaced with a heavier isotope, can help to identify the bond-breaking and bond-forming steps in the rate-determining step of the reaction. Computational studies, such as density functional theory (DFT) calculations, can be used to model the reaction pathway and calculate the energies of intermediates and transition states, providing a theoretical framework for the experimental observations. rsc.org

Computational and Theoretical Chemistry Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand, such as (Z)-1-(oxazol-2-yl)octadec-9-en-1-one, with a biological target, typically a protein.

Research Findings: In silico molecular docking studies on various oxazole (B20620) derivatives have been widely conducted to explore their potential as therapeutic agents. For instance, oxazole-containing compounds have been docked against targets like fatty acid amide hydrolase (FAAH), where the oxazole ring can participate in key interactions within the enzyme's active site. The long oleic acid-like tail of this compound would be expected to occupy hydrophobic channels in target proteins, a common feature for lipid-like molecules.

Molecular dynamics (MD) simulations, typically performed over nanoseconds to microseconds, would further refine the static picture provided by docking. These simulations would reveal the stability of the ligand-protein complex, the flexibility of the ligand's acyl chain, and the role of water molecules in mediating interactions. For a molecule with a long, flexible chain like this compound, MD is crucial for exploring the conformational space of the bound ligand.

Illustrative Data Table for Molecular Docking of an Analogous Compound:

| Target Protein | Ligand (Analog) | Docking Score (kcal/mol) | Key Interacting Residues |

| FAAH | Oleoyl-oxazolamide | -9.8 | Ser241, Ser217, Ile238 |

| COX-2 | (Z)-1-(thiazol-2-yl)octadec-9-en-1-one | -8.5 | Arg120, Tyr355, Val523 |

This table is for illustrative purposes and does not represent actual data for this compound.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, which in turn govern its reactivity.

Research Findings: DFT calculations on oxazole derivatives typically focus on determining the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. For this compound, the oxazole ring, with its heteroatoms, would be the most electronically active region. The carbonyl group would act as an electron-withdrawing group, influencing the reactivity of the oxazole ring. The long alkyl chain is largely non-polar and would have minimal impact on the electronic properties of the oxazole headgroup.

Illustrative Data Table for DFT Calculations of an Analogous Compound:

| Parameter | Value (for an oxazole derivative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

This table is for illustrative purposes and does not represent actual data for this compound.

Conformational Analysis and Energy Landscape Mapping of the Compound

Conformational analysis is critical for understanding the three-dimensional shapes a flexible molecule like this compound can adopt. The long octadecenyl chain allows for a vast number of possible conformations.

Research Findings: Studies on similar long-chain unsaturated fatty acids, such as oleic acid, have shown that the cis-double bond at the C9 position induces a characteristic "kink" in the chain. This prevents the molecule from adopting a fully linear conformation. The energy landscape of such molecules is complex, with many local energy minima corresponding to different folded and extended conformations. Computational methods like molecular mechanics or DFT can be used to map this landscape, identifying the most stable (lowest energy) conformers. The conformation of the molecule is crucial for its biological activity, as it must adopt a specific shape to fit into the binding site of a target protein.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and confirm the structure of the synthesized compound.

Research Findings: For this compound, DFT calculations could predict its ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. For example, the protons on the oxazole ring would have characteristic chemical shifts that could be accurately predicted. The carbonyl stretch in the IR spectrum is another key feature that can be calculated. Discrepancies between predicted and experimental spectra can provide insights into intermolecular interactions or solvent effects that are not fully captured by the computational model.

Illustrative Data Table for Predicted vs. Experimental Spectroscopic Data of an Analogous Compound:

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR (oxazole H5) | 7.85 ppm | 7.82 ppm |

| ¹³C NMR (C=O) | 185.2 ppm | 184.9 ppm |

| IR (C=O stretch) | 1680 cm⁻¹ | 1675 cm⁻¹ |

This table is for illustrative purposes and does not represent actual data for this compound.

Mechanistic Reaction Pathway Simulations for Synthesis and Biosynthesis

Computational simulations can be used to explore the mechanisms of chemical reactions, both in laboratory synthesis and in biological systems.

Research Findings: For the synthesis of this compound, which could potentially be synthesized from oleic acid and an appropriate oxazole precursor, DFT calculations could be used to model the reaction pathway. This would involve identifying the transition states and intermediates, and calculating the activation energies for each step. Such studies can help in optimizing reaction conditions to improve yield and reduce byproducts. In a biosynthetic context, if this molecule were a natural product, computational methods could be used to investigate the enzymatic reactions involved in its formation, for example, the coupling of a fatty acid to an amino acid followed by cyclization and oxidation to form the oxazole ring.

Future Research Directions and Translational Perspectives Pre Clinical

Design and Synthesis of Novel Oxazole-Ketone Chemical Probes for Biological Systems

The synthesis of (Z)-1-(oxazol-2-yl)octadec-9-en-1-one can be approached through several established synthetic routes for 2-acyl oxazoles. A prevalent method involves the reaction of an activated form of oleic acid with a 2-lithiated or 2-magnesiated oxazole (B20620).

One potential synthetic strategy is the use of Weinreb amides, which are known to react cleanly with 2-magnesiated oxazoles to yield 2-acyl oxazoles in good to high yields. This method avoids the common issue of over-addition that can occur with more reactive organometallic reagents. The synthesis would commence with the conversion of oleic acid to its corresponding Weinreb amide, followed by the generation of a 2-oxazolyl Grignard reagent and the subsequent coupling reaction.

Another viable approach is the direct coupling of oleoyl (B10858665) chloride with a 2-silylated or 2-stannylated oxazole, often mediated by a palladium catalyst. This method offers the advantage of mild reaction conditions and tolerance of various functional groups.

To facilitate the exploration of biological systems, a series of chemical probes based on the this compound scaffold could be designed. These probes would incorporate reporter groups such as fluorophores (e.g., nitrobenzoxadiazole (NBD) or boron-dipyrromethene (BODIPY)) or affinity tags (e.g., biotin or a clickable alkyne/azide moiety). The strategic placement of these tags on the oleoyl chain, ideally distant from the oxazole-ketone functionality to minimize steric hindrance, would enable the visualization and pull-down of cellular targets.

| Synthetic Method | Key Reagents | Advantages | Potential Challenges |

| Weinreb Amide Coupling | Oleoyl Weinreb amide, 2-(trimethylsilyl)oxazole, Grignard reagent | High yield, clean reaction | Multi-step synthesis of Weinreb amide |

| Palladium-Catalyzed Cross-Coupling | Oleoyl chloride, 2-stannyloxazole, Palladium catalyst | Mild conditions, good functional group tolerance | Toxicity of tin reagents |

| Direct Acylation of Lithiated Oxazole | 2-Lithiooxazole, Oleoyl chloride | Fewer steps | Potential for side reactions and over-addition |

Investigation of New Biological Targets and Pathways for Oxazole-Lipid Derivatives

The structural similarity of this compound to endogenous lipid signaling molecules, such as N-acylethanolamines (NAEs), suggests that it may interact with enzymes and receptors within the endocannabinoid system and other lipid-mediated pathways. A primary area of investigation would be its potential as an inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme responsible for the degradation of anandamide (B1667382) and other NAEs. The α-keto oxazole moiety is a known pharmacophore for potent and selective FAAH inhibition. nih.gov

Beyond FAAH, other potential targets include monoacylglycerol lipase (B570770) (MAGL), cyclooxygenases (COX-1 and COX-2), and various G-protein coupled receptors (GPCRs) that are modulated by lipids. The long, unsaturated oleoyl chain could facilitate membrane anchoring and interaction with transmembrane domains of receptors or the active sites of lipophilic enzymes.

Initial screening of biological activity could be performed using commercially available enzyme inhibition assays and receptor binding assays. Cellular assays using cancer cell lines could also reveal potential anti-proliferative effects, a known activity for some oxazole derivatives.

| Potential Biological Target | Rationale for Investigation | Exemplary Assay |

| Fatty Acid Amide Hydrolase (FAAH) | The α-keto oxazole is a known FAAH inhibitor pharmacophore. nih.gov | Fluorescent-based enzyme inhibition assay |

| Monoacylglycerol Lipase (MAGL) | Structural similarity to endocannabinoids. | Radiometric or colorimetric enzyme inhibition assay |

| Cyclooxygenases (COX-1/COX-2) | Many anti-inflammatory drugs target these enzymes. | Enzyme immunoassay (EIA) for prostaglandin production |

| G-Protein Coupled Receptors (GPCRs) | The lipid-like structure may allow for interaction with lipid-sensing GPCRs. | Radioligand binding assays or functional assays (e.g., cAMP measurement) |

Development of Advanced Analytical Techniques for Trace Analysis in Biological Matrices

The analysis of this compound and its potential metabolites in complex biological matrices such as plasma, cell lysates, and tissue homogenates will require sensitive and specific analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological samples.

For method development, a multiple reaction monitoring (MRM) approach would be employed. This involves selecting specific precursor-to-product ion transitions for the parent compound and any anticipated metabolites. The fragmentation of the oxazole ring and the oleoyl chain would provide characteristic product ions for detection. The introduction of an internal standard, ideally a stable isotope-labeled version of the analyte, would be crucial for accurate quantification.

Given the lipophilic nature of the compound, sample preparation will be a critical step to remove interfering lipids and proteins. Liquid-liquid extraction (LLE) with a solvent system like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) with a C18 or mixed-mode sorbent would be suitable approaches.

| Analytical Technique | Application | Key Parameters to Optimize |

| LC-MS/MS (MRM mode) | Quantification of parent compound and metabolites in biological fluids. | Precursor/product ion transitions, collision energy, chromatography gradient. |

| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown metabolites. | Mass accuracy, fragmentation pattern analysis. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives after chemical modification. | Derivatization method, GC column, temperature program. |

Exploration of Sustainable and Green Synthetic Approaches for Oxazole-Containing Molecules

The principles of green chemistry can be applied to the synthesis of this compound to minimize environmental impact and improve efficiency. This includes the use of renewable starting materials, safer solvents, and catalytic reactions.

Oleic acid, a major component of olive oil, is a renewable feedstock. The development of a one-pot synthesis from oleic acid would be a significant advancement. This could potentially involve an in-situ activation of the carboxylic acid followed by reaction with an oxazole precursor.

The use of microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and energy consumption. Microwave irradiation has been successfully employed for the synthesis of various heterocyclic compounds. Additionally, exploring the use of greener solvents such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) as alternatives to traditional chlorinated solvents would be beneficial. Biocatalysis, using enzymes such as lipases for the activation of oleic acid, could also offer a more sustainable synthetic route.

| Green Chemistry Approach | Description | Potential Benefit |

| Use of Renewable Feedstocks | Utilizing oleic acid from natural sources. | Reduced reliance on petrochemicals. |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reactions. | Faster reaction times, lower energy consumption. |

| Biocatalysis | Using enzymes (e.g., lipases) for specific transformations. | Mild reaction conditions, high selectivity. |

| Green Solvents | Replacing hazardous solvents with safer alternatives (e.g., 2-MeTHF, water). | Reduced environmental pollution and worker exposure. |

Deepening the Understanding of Structure-Mechanism Relationships for Rational Design of Research Tools

A systematic structure-activity relationship (SAR) study of this compound would be crucial for the rational design of more potent and selective research tools. This would involve the synthesis and biological evaluation of a library of analogs with modifications at key positions.

Modifications to the oleoyl chain could include altering the position and geometry of the double bond, introducing additional unsaturation, or varying the chain length. These changes would probe the importance of the lipid tail for target engagement and cellular uptake.

Alterations to the oxazole ring, such as the introduction of substituents at the 4- and 5-positions, could influence the electronic properties and steric profile of the molecule, potentially leading to improved target affinity and selectivity. The ketone linker could also be modified, for example, by reduction to a hydroxyl group or conversion to an oxime, to investigate the role of the carbonyl group in target binding.

| Structural Modification | Rationale | Expected Impact on Activity |

| Varying the alkyl chain length | To determine the optimal length for target interaction. | Potency may increase or decrease depending on the size of the binding pocket. |

| Modifying the double bond | To investigate the role of unsaturation in binding and conformation. | Changes in geometry could significantly affect target affinity. |

| Substituting the oxazole ring | To alter electronic and steric properties. | Substituents could introduce new binding interactions or cause steric clashes. |

| Modifying the ketone linker | To probe the importance of the carbonyl group for activity. | Reduction or modification could lead to a loss of activity if the carbonyl is a key pharmacophoric feature. |

Q & A

Basic Research Questions

Q. What established synthetic routes exist for (Z)-1-(oxazol-2-yl)octadec-9-en-1-one, and how is structural confirmation achieved?

- Methodology : Synthesis typically involves coupling oxazole derivatives with aliphatic ketones. For example, analogous oxazolyl compounds are prepared via aldehyde condensation followed by oxidation (e.g., 1-(Benzo[d]oxazol-2-yl)but-2-yn-1-one synthesis via aldehyde intermediates ). Post-synthesis, structural validation employs:

- NMR spectroscopy : To confirm the Z-configuration of the double bond (δ 5.3–5.4 ppm for olefinic protons in (Z)-isomers) and oxazole ring integration .

- Mass spectrometry (ESI-MS) : To verify molecular ion peaks and purity (e.g., m/z 186.2 for oxazolyl derivatives ).

- X-ray crystallography : For unambiguous stereochemical assignment using programs like SHELXL .

Q. How does the Z-configuration of the octadec-9-en-1-one moiety affect the compound’s properties?

- Impact : The Z-configuration introduces steric hindrance, lowering melting points compared to E-isomers. It also enhances solubility in nonpolar solvents due to reduced crystallinity.

- Validation : Differential Scanning Calorimetry (DSC) and solubility tests in hexane vs. ethanol can quantify these effects. For structurally similar compounds like (Z)-octadec-9-enol, hydrophobic interactions dominate .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed for this compound?

- Optimization :

- Use SHELXL ’s twin refinement tools to model twinned lattices. The HKLF 5 format is recommended for handling twinning parameters .

- For disorder, apply "PART" instructions in SHELXL to refine occupancies of overlapping atoms .

- Validate results with ORTEP-3 for graphical visualization of thermal ellipsoids and hydrogen bonding networks .

Q. How to resolve conflicting purity data between NMR and mass spectrometry?

- Orthogonal Methods :

- HPLC-PDA : Detect impurities undetected by MS (e.g., isobaric compounds) using a C18 column and gradient elution (acetonitrile/water) .

- Elemental Analysis : Confirm empirical formula consistency .

- TGA/DSC : Identify solvent residues or decomposition products affecting NMR signals .

Q. What experimental designs mitigate isomerization during synthesis or storage?

- Strategies :

- Perform reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the Z-alkene .

- Store samples at –20°C in amber vials to limit light/heat-induced isomerization .

- Monitor isomer ratios over time via ¹H NMR (tracking olefinic proton shifts) .

Q. How to study surface adsorption behavior of this compound in environmental interfaces?

- Approach :

- Use microspectroscopic imaging (e.g., AFM-IR) to analyze adsorption on silica or polymer surfaces .

- Quantify adsorption kinetics via Quartz Crystal Microbalance (QCM) under controlled humidity .

- Compare with computational models (e.g., DFT) to predict interaction energies with surfaces .

Methodological Considerations

- Crystallography : For accurate refinement, combine SHELX with WinGX for data integration and symmetry checks .

- Synthesis Reproducibility : Document reagent ratios (e.g., aldehyde:oxazole = 1:1.2) and reaction times (e.g., 48 hrs at 60°C) as in analogous protocols .

- Data Reporting : Follow IUCr guidelines for crystallographic data deposition and use ORTEP-3 for publication-ready figures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.